Isovitexin 2''-O-arabinoside

Description

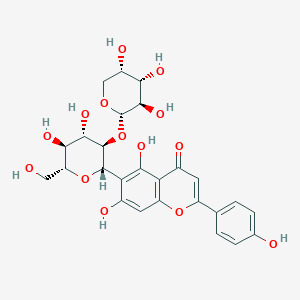

Structure

3D Structure

Properties

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-7-16-20(33)22(35)25(40-26-23(36)19(32)13(31)8-37-26)24(39-16)18-12(30)6-15-17(21(18)34)11(29)5-14(38-15)9-1-3-10(28)4-2-9/h1-6,13,16,19-20,22-28,30-36H,7-8H2/t13-,16+,19-,20+,22-,23+,24-,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRIYYKEWCXQOS-XAYOXWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308592 | |

| Record name | Isovitexin 2′′-O-arabinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53382-71-1 | |

| Record name | Isovitexin 2′′-O-arabinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53382-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovitexin 2′′-O-arabinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isovitexin 2''-O-arabinoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin (B1672635) 2''-O-arabinoside, a C-glycosylflavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways. Quantitative data from various plant sources are presented in a structured format to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution

Isovitexin 2''-O-arabinoside is predominantly found in the plant kingdom, with a notable prevalence in the Poaceae (grass) family. Its distribution, however, extends to other plant families, indicating a broader presence than initially understood.

Major Botanical Sources

The primary natural sources of this compound include:

-

Grasses (Poaceae): This family is the most significant source of the compound.

-

Oats (Avena sativa): Found in the leaves and plantlets.[1] The presence of a mixture of flavonoids including this compound has been identified in the aerial parts of Avena sativa L. var. Argentina.

-

Rye (Secale cereale): Isolated from the leaves.

-

Bamboo (various species): While studies have quantified the related compound isovitexin in bamboo leaves, the presence of its arabinoside derivative is also reported.[2][3][4][5]

-

Other Cereals: Rice bran and wheat bran are also reported as sources.

-

-

Other Plant Families:

-

Vaccaria segetalis (Caryophyllaceae): The seeds of this plant, known in traditional Chinese medicine, are a notable source. Interestingly, this compound can be formed from the degradation of another compound, vaccarin, during processing like stir-frying.[6][7]

-

Citrus species (Rutaceae): Metabolomic profiling has revealed the presence of this compound in citrus grafts.[8]

-

Passiflora species (Passifloraceae): This genus is a known source of various flavonoids, including isovitexin derivatives.

-

Desmodium canadense (Fabaceae): Reported as containing the compound.

-

Quantitative Distribution

The concentration of this compound and related flavonoids can vary significantly depending on the plant species, the part of the plant, and the analytical methods used for quantification. The following table summarizes available quantitative data for the closely related compound, isovitexin, to provide a comparative perspective.

| Plant Source | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Phyllostachys nigra | Leaves | Isovitexin | 0.31 | HPLC-UV/DAD | [2][3][4] |

| Indocalamus tessellatus | Leaves | Isovitexin | 0.23 | HPLC-UV/DAD | [2][3][4] |

| Pleioblastus amarus | Leaves | Isovitexin | Not detected | HPLC-UV/DAD | [2][3][4] |

Experimental Protocols

The isolation and quantification of this compound from natural sources require a combination of extraction, chromatographic separation, and spectroscopic identification techniques.

Extraction of Flavonoids from Plant Material

This protocol provides a general procedure for the extraction of flavonoids, which can be adapted for specific plant matrices.

-

Sample Preparation: Air-dry the plant material (e.g., leaves, seeds) at room temperature and grind it into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with a suitable solvent. Methanol or ethanol (B145695) (80-95%) are commonly used.[9][10]

-

The ratio of plant material to solvent is typically 1:10 to 1:20 (w/v).

-

Extraction can be performed at room temperature with agitation for 24-48 hours or under reflux for a shorter duration (e.g., 2-4 hours).

-

Modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency and reduce extraction time.[10]

-

-

Filtration and Concentration:

-

Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Solvent Partitioning (Optional):

-

The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This section outlines a validated HPLC-DAD method for the simultaneous determination of major flavonoid constituents, which can be optimized for this compound.[6]

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column oven.

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile.

-

A typical gradient could be: 0-10 min, 10-25% B; 10-25 min, 25-40% B; 25-30 min, 40-10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 340 nm for flavone (B191248) C-glycosides.

-

Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for Identification and Characterization

UHPLC-Q-TOF-MS provides high resolution and mass accuracy, enabling the confident identification of compounds in complex mixtures.[11][12][13][14][15][16]

-

Instrumentation: A UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A sub-2 µm particle size reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Similar to the HPLC method, using a gradient of water with 0.1% formic acid and acetonitrile.

-

Mass Spectrometry Parameters (Negative Ion Mode):

-

Ionization Mode: ESI-

-

Capillary Voltage: 2.5-3.5 kV

-

Sampling Cone Voltage: 30-40 V

-

Source Temperature: 100-120°C

-

Desolvation Temperature: 350-450°C

-

Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.

-

-

Data Analysis: Compound identification is based on accurate mass measurement (typically <5 ppm error) and comparison of the fragmentation pattern with known literature or databases.

Biological Activities and Signaling Pathways

Isovitexin and its glycosides, including this compound, have demonstrated a range of biological activities. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Isovitexin has been shown to exert potent anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades.[17]

-

Inhibition of MAPK and NF-κB Pathways: Isovitexin can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK.[18] This, in turn, can prevent the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[17][19][20][21] By inhibiting the nuclear translocation of NF-κB, isovitexin reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Screening for Flavone C-Glycosides in the Leaves of Different Species of Bamboo and Simultaneous Quantitation of Four Marker Compounds by HPLC-UV/DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of four major constituents of semen Vaccariae using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pathway-specific enzymes from bamboo and crop leaves biosynthesize anti-nociceptive C-glycosylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. lcms.cz [lcms.cz]

- 17. Regulatory effect of isovitexin on MAPK/NF- κ B signal in mice with acute ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways [ijbs.com]

- 21. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isovitexin 2''-O-arabinoside (CAS: 53382-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 2''-O-arabinoside is a flavonoid glycoside belonging to the flavone (B191248) subclass.[1] It is characterized by an isovitexin (apigenin-6-C-glucoside) core with an arabinose sugar moiety attached at the 2''-position of the glucose. This natural compound is predominantly found in plants of the Poaceae family, including oats (Avena sativa), rye (Secale cereale), bamboo, rice bran, and wheat bran.[2] Emerging research has highlighted its potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making it a compound of interest for further investigation in drug discovery and development.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Isovitexin 2''-O-arabinoside is presented in the table below.

| Property | Value | Source |

| CAS Number | 53382-71-1 | --INVALID-LINK-- |

| Molecular Formula | C26H28O14 | --INVALID-LINK-- |

| Molecular Weight | 564.49 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | --INVALID-LINK-- |

| Storage | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. | --INVALID-LINK-- |

Biological Activities and Quantitative Data

This compound and its aglycone, isovitexin, have demonstrated a range of biological activities. The following table summarizes the available quantitative data.

| Biological Activity | Assay | Test System | Compound | Result | Source |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Isovitexin | IC50: 58.5 µM | --INVALID-LINK-- |

| Anti-inflammatory | TNF-α and IL-6 Production | RAW 264.7 macrophage cells | This compound | Dose-dependent reduction | --INVALID-LINK-- |

| Osteoblast Differentiation | Alkaline Phosphatase (ALP) Activity | C2C12 cells | This compound | Increased activity at 0-10 µM | --INVALID-LINK-- |

Signaling Pathways

This compound and its aglycone, isovitexin, have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

Isovitexin has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in RAW 264.7 macrophages. This inhibition is crucial for its anti-inflammatory effects. The proposed mechanism involves the inhibition of IKK kinase activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by isovitexin.

Modulation of the MAPK Signaling Pathway

In addition to the NF-κB pathway, isovitexin has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, in LPS-stimulated RAW 264.7 cells. The MAPK pathway is another critical regulator of inflammatory responses. By inhibiting the phosphorylation of these kinases, isovitexin can further reduce the expression of pro-inflammatory mediators.

Caption: Modulation of the MAPK signaling pathway by isovitexin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Isolation and Purification of this compound from Avena sativa

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: Dried and powdered aerial parts of Avena sativa seedlings are extracted with 80% methanol at room temperature with agitation for 24 hours. The extraction is repeated three times.

-

Filtration and Concentration: The methanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on Sephadex LH-20 using methanol as the eluent to remove pigments and other impurities. Further separation can be achieved using silica gel column chromatography with a gradient of chloroform (B151607) and methanol.

-

Preparative HPLC: The fractions containing this compound are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient elution with acetonitrile and water (containing 0.1% formic acid) is typically used.

-

Structure Elucidation: The purity and structure of the isolated compound are confirmed by analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from studies on flavonoid-mediated inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Nitrite Measurement: After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100. The IC50 value can be determined from the dose-response curve.

Neuroprotective Activity Assay

This is a general protocol for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat pups)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates coated with poly-D-lysine

Procedure:

-

Neuron Culture: Plate primary cortical neurons in poly-D-lysine coated 96-well plates at an appropriate density and culture for 7-10 days to allow for maturation.

-

Treatment: Pre-treat the mature neurons with various concentrations of this compound for 24 hours.

-

Excitotoxicity Induction: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified period (e.g., 30 minutes to 24 hours). Include a vehicle control and a glutamate-only control.

-

Cell Viability Assessment (MTT Assay):

-

After the glutamate exposure, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The neuroprotective effect is determined by the ability of this compound to rescue neurons from glutamate-induced cell death.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and potential antioxidant and neuroprotective properties. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. Further research is warranted to fully elucidate its therapeutic potential, including more detailed in vivo studies and the determination of its pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this intriguing flavonoid glycoside.

References

The Biological Activity Spectrum of Isovitexin 2''-O-arabinoside: A Technical Guide

Abstract: Isovitexin (B1672635) 2''-O-arabinoside is a flavonoid glycoside naturally occurring in various plants, including oats (Avena sativa), rye (Secale cereale), and vaccaria seeds.[1][2][3] As a member of the flavonoid family, it is the subject of growing research interest for its potential pharmacological activities. This document provides a comprehensive technical overview of the known biological activities of Isovitexin 2''-O-arabinoside, with a focus on its anti-inflammatory effects, role in osteogenesis, and enzyme inhibitory capacity. It consolidates available quantitative data, outlines key signaling pathways, and summarizes experimental methodologies to serve as a resource for researchers, scientists, and professionals in drug development.

Core Biological Activities

This compound has demonstrated a range of biological effects in preclinical studies. The most well-documented of these are its anti-inflammatory and osteogenic properties.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can downregulate the expression of key inflammatory enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to a reduction in prostaglandin (B15479496) E2 production in macrophages.[1][4] Furthermore, it has been observed to decrease the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a dose-dependent manner in macrophage cell lines like RAW 264.7.[] The underlying mechanism for these effects is believed to involve the modulation of critical inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7][8]

Osteogenic Activity

A notable biological function of this compound is its ability to promote the differentiation of myoblasts into osteoblasts. In vitro studies using the C2C12 mouse myoblast cell line show that the compound enhances Bone Morphogenetic Protein-2 (BMP-2)-induced osteoblast differentiation.[9] This process is characterized by an increase in the activity of alkaline phosphatase (ALP), a key marker of early osteogenesis.[9] This suggests a potential role for the compound in bone formation and regeneration.

Enzyme Inhibition

This compound has been identified as an inhibitor of chalcone (B49325) synthase (CHS), a key enzyme in the flavonoid biosynthesis pathway.[10] This inhibitory action highlights its role as a modulator of plant secondary metabolism and provides a specific biochemical interaction that can be quantified. Additionally, in-silico studies have suggested that it possesses a strong binding affinity for the enzyme tyrosinase, indicating potential as a tyrosinase inhibitor.

Other Potential Activities

-

Skin Barrier Function: As a component of oat sprout extracts, this compound, along with other compounds, has been shown to regulate the genetic expression of proteins within the epidermal differentiation complex, which is crucial for maintaining skin barrier integrity.[8][11]

-

Neuroprotective Effects: While specific studies on the pure compound are limited, flavonoids as a class are known for their neuroprotective potential, and this compound is suggested to be a potential neuroprotective agent against oxidative stress-induced neuronal damage.[]

-

Antioxidant Properties: Flavonoid glycosides are generally recognized for their antioxidant capabilities, which may contribute to the compound's other observed biological effects.[12]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Enzyme Inhibition

| Target Enzyme | Assay/System | Result | Concentration | Source |

|---|

| Chalcone Synthase (CHS) | In Vitro Enzyme Activity Assay | 50% reduction in enzyme activity | 62 µM |[10] |

Table 2: Cellular Activity

| Biological Process | Cell Line | Key Marker | Effective Concentration | Duration | Source |

|---|

| Osteoblast Differentiation | C2C12 (Mouse Myoblast) | Alkaline Phosphatase (ALP) Activity | 0 - 10 µM | 3 days |[9] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs are provided below using Graphviz (DOT language).

Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism for the anti-inflammatory action of this compound, focusing on the inhibition of the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like Lipopolysaccharide (LPS).

Experimental Workflow for Osteoblast Differentiation

This diagram outlines the typical workflow for assessing the effect of this compound on BMP-2-induced osteoblast differentiation in C2C12 cells.

Summaries of Experimental Protocols

Disclaimer: The following sections summarize methodologies reported in the literature and are not intended as complete, replicable protocols.

Protocol Summary: In Vitro Anti-Inflammatory Assay

This assay evaluates the ability of this compound to suppress inflammatory responses in macrophages.[]

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Seeding: Cells are typically seeded in 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Pre-treatment: Adhered cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-3 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 2 µg/mL) to the wells (excluding the negative control) and incubating for an additional 12-24 hours.

-

Endpoint Measurement:

-

Cytokine Analysis: The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression: Cells are lysed, and RNA is extracted. The mRNA expression levels of inflammatory genes like COX-1 and COX-2 are measured using quantitative Polymerase Chain Reaction (qPCR).

-

Signaling Proteins: Cell lysates can be analyzed via Western Blot to detect the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways.

-

Protocol Summary: BMP-2-Induced Osteoblast Differentiation Assay

This assay assesses the osteogenic potential of this compound.[9][13][14]

-

Cell Line: C2C12 (mouse myoblast cell line).

-

Seeding: Cells are seeded at a low density (e.g., ~5 x 10³ cells/well) in a 24-well plate in growth media (DMEM with 10% FBS).

-

Treatment: After 24 hours, the media is replaced with fresh media containing the treatment conditions:

-

Control Group: Standard growth media.

-

BMP-2 Group: Media supplemented with recombinant human BMP-2 (e.g., 300 ng/mL).

-

Test Group: Media supplemented with BMP-2 and various concentrations of this compound (e.g., 0-10 µM).

-

-

Incubation: The cells are cultured for 3 to 6 days to allow for differentiation. The medium may be changed every 2-3 days.

-

Endpoint Measurement (Alkaline Phosphatase Activity):

-

Cells are washed with Phosphate-Buffered Saline (PBS).

-

Cells are fixed with a fixative solution (e.g., 4% paraformaldehyde).

-

Alkaline Phosphatase (ALP) activity is detected using a staining kit, which typically contains a substrate that forms a colored precipitate (e.g., blue/purple) in the presence of ALP.

-

The extent of osteoblastic differentiation is determined by visualizing and quantifying the stained areas in the wells.

-

Conclusion

This compound is a bioactive flavonoid with a promising spectrum of activities, most notably in the realms of anti-inflammation and osteogenesis. Its ability to modulate key signaling pathways such as MAPK and NF-κB provides a mechanistic basis for its anti-inflammatory effects. While quantitative data for the pure compound remains sparse, existing evidence strongly supports its potential as a therapeutic agent. Further research is warranted to fully elucidate its antioxidant and neuroprotective capacities, establish a comprehensive pharmacokinetic and safety profile, and explore its efficacy in in vivo models of inflammatory diseases and bone regeneration.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:53382-71-1 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Regulatory effect of isovitexin on MAPK/NF- κ B signal in mice with acute ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oat (Avena sativa L.) Sprouts Restore Skin Barrier Function by Modulating the Expression of the Epidermal Differentiation Complex in Models of Skin Irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CAS:53382-71-1 | Manufacturer ChemFaces [chemfaces.com]

- 11. Changes in metabolites with harvest times of seedlings of various Korean oat (Avena sativa L.) cultivars and their neur… [ouci.dntb.gov.ua]

- 12. CAS 53382-71-1: Isovitexin 2′′-O-arabinoside | CymitQuimica [cymitquimica.com]

- 13. Use of a new micropattern tape method to detect chirality shifts in differentiating C2C12 cells | PLOS One [journals.plos.org]

- 14. Bone morphogenetic protein-2 converts the differentiation pathway of C2C12 myoblasts into the osteoblast lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Isovitexin 2''-O-arabinoside from Avena sativa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isovitexin (B1672635) 2''-O-arabinoside, a flavonoid C-glycoside found in Avena sativa (oat). The document details a representative experimental protocol for its isolation and purification, summarizes key quantitative data, and explores its known biological activity related to skin barrier function.

Discovery and Initial Identification

Isovitexin 2''-O-arabinoside has been identified as a constituent of Avena sativa L. (oat) plantlets.[1][2][3] Its discovery is often associated with phytochemical investigations into the plant's bioactive compounds. Notably, its isolation has been reported as part of a bioassay-guided fractionation of extracts from the aerial parts of Avena sativa L. var. Argentina.[4][5] In this context, the flavonoid mixture containing this compound demonstrated allelopathic activity.[4][5] The primary method for its identification in these initial studies was Liquid Chromatography with Photodiode Array and Electrospray Ionization Mass Spectrometry (LC-PDA-ESI-MS/MS).[4][5]

Experimental Protocols

While a definitive, universally adopted protocol for the isolation of this compound from Avena sativa is not extensively detailed in a single source, the following is a representative methodology synthesized from established techniques for the purification of flavonoid C-glycosides from plant matrices.

Extraction

A general procedure for the extraction of flavonoids from plant material involves the use of polar solvents.

-

Plant Material: Dried and powdered aerial parts of Avena sativa.

-

Extraction Solvent: 80% Methanol (B129727) in water.

-

Procedure:

-

Macerate the powdered plant material in the extraction solvent at a 1:10 (w/v) ratio.

-

Perform the extraction at room temperature with continuous agitation for 24 hours.

-

Filter the extract through a suitable filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation and Purification

A multi-step chromatographic approach is typically employed to isolate the target compound from the complex crude extract.

-

Solid-Phase Extraction (SPE) for initial cleanup:

-

Stationary Phase: C18 reversed-phase silica (B1680970) gel.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the flavonoid-rich fraction with increasing concentrations of methanol in water.

-

Collect the fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

-

-

Column Chromatography for further separation:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure:

-

Pool and concentrate the positive fractions from SPE.

-

Dissolve the concentrated fraction in methanol and apply to a Sephadex LH-20 column.

-

Elute with methanol at a constant flow rate.

-

Collect fractions and analyze by analytical HPLC to isolate the fraction containing the target compound.

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification:

-

Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

-

Elution Gradient (representative):

-

0-5 min: 10% Acetonitrile

-

5-40 min: 10% to 30% Acetonitrile

-

40-45 min: 30% to 100% Acetonitrile

-

45-50 min: 100% Acetonitrile

-

50-55 min: 100% to 10% Acetonitrile

-

-

Detection: UV at 280 nm and 340 nm.

-

Procedure:

-

Dissolve the enriched fraction from the Sephadex column in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to the retention time of this compound.

-

Lyophilize the collected fraction to obtain the purified compound.

-

-

Quantitative Data

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physicochemical and Chromatographic Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₂₈O₁₄ | |

| Molecular Weight | 564.49 g/mol | |

| HPLC Purity | >98% to 99.49% |

Table 2: Mass Spectrometry Data

| Parameter | Value | Reference |

| Parent Ion (M-H)⁻ | m/z 563 | |

| Diagnostic Fragment Ion 1 | m/z 413 | |

| Diagnostic Fragment Ion 2 | m/z 293 |

Table 3: Nuclear Magnetic Resonance (NMR) Data

| Parameter | Condition | Value | Reference |

| Rotamer Confirmation | Variable-Temperature ¹H-NMR | Presence of two rotamers confirmed | |

| Frequency Difference (Δν) of 5-OH signals | DMSO-d₆ | 27.96 Hz | |

| Coalescence Temperature (Tc) | DMSO-d₆ | 303 K |

Biological Activity and Signaling Pathway

This compound, as a component of oat sprout extract, has been shown to play a role in skin barrier function. Studies on human keratinocytes (HaCaT cells) in a lipopolysaccharide-induced skin irritation model have indicated that this flavonoid, along with other compounds in the extract, regulates the genetic expression of proteins in the epidermal differentiation complex (EDC).

The proposed mechanism involves the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Activation of the MAPK pathway in keratinocytes promotes their differentiation, leading to an increased expression of key structural proteins that form the skin barrier. These proteins include filaggrin, loricrin, and involucrin.

Conclusion

This compound is a notable flavonoid C-glycoside present in Avena sativa. Its isolation can be achieved through a multi-step process involving extraction, solid-phase extraction, and chromatographic techniques, culminating in a high-purity compound. The characterization of this molecule is well-supported by mass spectrometry and NMR data. Furthermore, its biological activity in modulating the MAPK signaling pathway to enhance the expression of key skin barrier proteins highlights its potential for applications in dermatology and drug development. Further research is warranted to fully elucidate its therapeutic potential and to optimize its large-scale production.

References

- 1. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Role of Isovitexin 2''-O-arabinoside in Plant Defense: A Technical Guide

An In-depth Examination of a Key Flavonoid Glycoside in Plant Immunity

Introduction

Isovitexin (B1672635) 2''-O-arabinoside, a C-glycosylflavone, is a specialized plant metabolite implicated in a range of physiological processes, most notably in the intricate defense systems plants employ against biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current scientific understanding of isovitexin 2''-O-arabinoside's role in plant defense mechanisms. It is intended for researchers, scientists, and drug development professionals interested in plant-derived bioactive compounds and their potential applications. This document details its biosynthesis, the signaling pathways that regulate its production, and its function in protecting plants from pathogens and herbivores.

Biochemical Profile

This compound is a derivative of isovitexin, which is apigenin-6-C-glucoside. The addition of an arabinose sugar moiety at the 2''-position of the glucose enhances its solubility and may modulate its biological activity. This compound is predominantly found in members of the Poaceae family, including important cereal crops like barley (Hordeum vulgare), rye (Secale cereale), and oats (Avena sativa), as well as in other plant species such as citrus.[1][]

Role in Plant Defense Mechanisms

The accumulation of this compound has been observed in plants subjected to various stress conditions, suggesting its active participation in the plant's defense arsenal. Its defensive functions are multifaceted, encompassing antioxidant and antimicrobial activities.

Antimicrobial and Nematicidal Activity

While direct antifungal or antibacterial data for the purified this compound is limited, studies on its aglycone, isovitexin, have demonstrated nematicidal activity.[3] The broader class of flavonoids is well-known for its antimicrobial properties, and it is plausible that this compound contributes to this defense. For instance, this compound inhibits bacterial growth by impeding protein synthesis and cell wall division.

Response to Biotic Stress

Plants dynamically alter their metabolome in response to pathogen attacks. Studies on citrus grafts challenged with the oomycete Phytophthora citrophthora have shown fluctuations in the levels of this compound, indicating its involvement in the plant's response to this pathogen.[4] Similarly, research on barley has revealed that the application of dichlorinated analogues of salicylic (B10762653) acid, known inducers of plant defense, leads to a significant increase in the concentration of this compound.[5]

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data on the accumulation of this compound under different experimental conditions.

Table 1: Relative Abundance of this compound in Citrus Leaves under Phytophthora citrophthora Challenge

| Treatment | Relative Abundance |

| Control | 22 |

| Inoculated (a) | 41 |

| Inoculated (b) | 19 |

| Reinoculated | 18 |

Data from a metabolomic profiling study on citrus grafts. The values represent the relative abundance of the compound detected via LC-MS/MS.[4]

Table 2: Fold Change of this compound in Barley Leaves after Treatment with Defense Inducers

| Treatment | Time Point | Fold Change |

| 3,5-DCAA | 36 h | 6.34 |

| 3,5-DCSA | 36 h | 11.45 |

Data from a study on the metabolic reprogramming of barley in response to salicylic acid analogues. Fold change is relative to control-treated plants.[5]

Biosynthesis of this compound

The biosynthesis of this compound is embedded within the broader flavonoid biosynthesis pathway, a well-characterized route in plant secondary metabolism.

The pathway begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-Coumaroyl-CoA. Chalcone (B49325) synthase (CHS) then catalyzes the formation of naringenin chalcone, which is subsequently isomerized to naringenin by chalcone isomerase (CHI). A flavanone (B1672756) 2-hydroxylase (F2H) converts naringenin to 2-hydroxynaringenin. A C-glucosyltransferase (CGT) then utilizes UDP-glucose to form the C-glucoside bond, yielding isovitexin. The final step is the O-glycosylation at the 2''-position of the glucose moiety with arabinose, a reaction catalyzed by a specific UDP-arabinose-dependent arabinosyltransferase.[6][7]

Signaling Pathways Regulating Production

The production of this compound is tightly regulated by complex signaling networks that are activated in response to biotic and abiotic stresses. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in these signaling cascades.

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

Jasmonic acid and salicylic acid are central to the plant's induced defense responses. Upon pathogen attack or herbivore feeding, the levels of these hormones increase, triggering a cascade of transcriptional reprogramming that leads to the synthesis of defense compounds, including flavonoids.

The JA signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors like MYC2. These transcription factors then upregulate the expression of genes encoding enzymes in the flavonoid biosynthesis pathway. Similarly, the SA signaling pathway, mediated by the key regulator NPR1, also leads to the activation of defense-related genes, including those involved in flavonoid production.

Experimental Protocols

Extraction and Purification of this compound

This protocol provides a general workflow for the extraction and purification of this compound from plant material.

Methodology:

-

Extraction: Dried and powdered plant material is subjected to ultrasonic extraction with 80% ethanol.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to remove non-polar compounds. The ethyl acetate fraction, which typically contains flavonoids, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20. A gradient elution with a suitable solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the target compound are pooled and further purified if necessary to obtain pure this compound.

Antifungal Bioassay (Agar-Well Diffusion Method)

This protocol outlines a common method for assessing the antifungal activity of plant extracts or purified compounds.

Methodology:

-

Culture Preparation: A suspension of the target fungal strain (e.g., Fusarium oxysporum) is prepared and uniformly spread on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).

-

Well Preparation: Wells are created in the agar plate using a sterile cork borer.

-

Application of Test Compound: A solution of this compound at various concentrations is added to the wells. A solvent control and a positive control (a known antifungal agent) are also included.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth for a specified period.

-

Measurement of Inhibition Zone: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured. The size of the inhibition zone is indicative of the antifungal activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.[8]

Insecticidal Bioassay (Feeding Assay)

This protocol describes a feeding assay to evaluate the insecticidal or antifeedant properties of a compound against a model herbivorous insect like Spodoptera larvae.

Methodology:

-

Diet Preparation: An artificial insect diet is prepared. The test compound, this compound, is incorporated into the diet at various concentrations. A control diet without the test compound is also prepared.

-

Insect Rearing: Larvae of the target insect are reared under controlled conditions to a specific instar.

-

Feeding Assay: Pre-weighed larvae are placed individually in containers with a pre-weighed amount of the control or treated diet.

-

Data Collection: Over a period of several days, parameters such as larval weight gain, diet consumption, frass production, and mortality are recorded.

-

Analysis: The data is analyzed to determine the effect of the compound on insect growth, feeding behavior, and survival. The concentration that causes 50% mortality (LC50) or 50% feeding deterrence (FD50) can be calculated.[9]

Conclusion and Future Directions

This compound is an important component of the chemical defense system in several plant species. Its production is induced by biotic and abiotic stresses and is regulated by key plant defense signaling pathways. While its role as an antioxidant and its involvement in the response to pathogens are becoming clearer, further research is needed to fully elucidate its specific antimicrobial and insecticidal activities. The quantification of its efficacy against a broader range of plant pathogens and pests will be crucial for harnessing its potential in the development of novel, plant-derived crop protection agents. Furthermore, the identification and characterization of the specific arabinosyltransferase involved in its biosynthesis will open up avenues for metabolic engineering to enhance its production in crop plants.

References

Isovitexin 2''-O-arabinoside: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 2''-O-arabinoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of its antioxidant and anti-inflammatory effects, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Effects

Isovitexin 2''-O-arabinoside has demonstrated notable antioxidant properties by scavenging free radicals and mitigating oxidative stress. While specific quantitative data for the pure compound is limited in publicly available literature, studies on extracts containing this flavonoid provide insights into its potential efficacy.

Table 1: Summary of Antioxidant Activity of Extracts Containing this compound

| Extract Source | Assay | IC50 / EC50 Value | Reference |

| Erythrina variegata L. (methanolic extract) | DPPH Radical Scavenging | 177.354 ppm | [1] |

| Tamarindus indica leaf extract (70% ethanol) | DPPH Radical Scavenging | 15.5 µg/mL | [2] |

Note: The data above represents the activity of crude extracts and not the purified this compound. The presence of other compounds in the extracts may contribute to the observed antioxidant activity. Further studies on the isolated compound are required to determine its precise antioxidant capacity.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The reduction of the radical cation is measured by the decrease in absorbance at a specific wavelength.

Protocol:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add various concentrations of the test compound to the ABTS radical cation solution.

-

Incubate the mixture at room temperature for a defined period.

-

Measure the decrease in absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Culture cells (e.g., RAW 264.7 macrophages) in a suitable plate.

-

Induce oxidative stress in the cells using an appropriate stimulus (e.g., H₂O₂).

-

Treat the cells with various concentrations of this compound.

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.

-

The reduction in fluorescence intensity in treated cells compared to control cells indicates the ROS scavenging activity of the compound.[3]

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines and Mediators

Studies have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4] Furthermore, it has been reported to downregulate the mRNA expression of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) and inhibit the production of Prostaglandin E2 (PGE2) in macrophages.[5][6]

Table 2: Qualitative Summary of Anti-inflammatory Effects of this compound

| Effect | Cell Line / Model | Inducer | Key Findings | Reference |

| Reduced TNF-α and IL-6 production | RAW 264.7 macrophages | LPS | Dose-dependent reduction | [4] |

| Downregulated COX-1 and COX-2 mRNA expression | Macrophages | - | Inhibition of gene expression | [5][6] |

| Inhibited Prostaglandin E2 (PGE2) production | Macrophages | - | Reduction in inflammatory mediator | [5][6] |

Experimental Protocols for Anti-inflammatory Assays

Protocol:

-

Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

The reduction in cytokine levels in the treated groups compared to the LPS-stimulated control group indicates the anti-inflammatory activity.

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Protocol:

-

Utilize a commercial COX-2 inhibitor screening kit.

-

Prepare the assay buffer, COX-2 enzyme, and a fluorometric probe as per the kit's instructions.

-

Add the test compound (this compound) at various concentrations to the reaction wells.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

-

Measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

The rate of fluorescence increase is proportional to the COX-2 activity. A decrease in the rate in the presence of the test compound indicates inhibition.

-

Calculate the percentage of inhibition and the IC50 value.

PGE2 levels can be quantified from cell culture supernatants or tissue homogenates using a competitive ELISA.

Protocol:

-

Collect cell culture supernatants or prepare tissue homogenates from experimental models.

-

Use a commercial PGE2 ELISA kit.

-

Add the samples and standards to the wells of a microplate pre-coated with a capture antibody.

-

Add a PGE2-horseradish peroxidase (HRP) conjugate.

-

Incubate the plate, allowing for competitive binding between the PGE2 in the sample and the PGE2-HRP conjugate for the capture antibody.

-

Wash the plate to remove unbound components.

-

Add a substrate solution to develop color.

-

Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Calculate the PGE2 concentration based on a standard curve.

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is suggested to inhibit this pathway.[6]

MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been implicated in the modulation of this pathway, contributing to its anti-inflammatory effects.[7]

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an antioxidant and anti-inflammatory agent. Its ability to modulate key inflammatory pathways such as NF-κB and MAPK, and to inhibit the production of pro-inflammatory mediators, highlights its therapeutic promise. However, a notable gap exists in the literature regarding comprehensive quantitative data for the purified compound. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of pure this compound in a wider range of antioxidant and anti-inflammatory assays.

-

Mechanism of action: Further elucidating the specific molecular targets and upstream/downstream effectors within the NF-κB and MAPK signaling pathways.

-

In vivo studies: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of inflammatory diseases.

-

Structure-activity relationship studies: Investigating the contribution of the arabinoside moiety to the observed biological activities.

Addressing these research areas will be crucial for the translation of this compound from a promising natural compound to a potential therapeutic agent for the management of oxidative stress and inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Isovitexin 2''-O-arabinoside: A Technical Guide on its Neuroprotective and Anti-Diabetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin 2''-O-arabinoside, a flavonoid glycoside found in various plant species including oats (Avena sativa) and sugarcane, is emerging as a compound of interest for its therapeutic potential.[1][2][3] While research on this specific glycoside is in its early stages, evidence from studies on extracts containing the compound and the known bioactivities of its parent aglycone, isovitexin, points towards significant neuroprotective and anti-diabetic capabilities. These effects are primarily hypothesized to stem from potent anti-inflammatory and antioxidant mechanisms. This document synthesizes the available preclinical data, outlines plausible mechanisms of action, and provides detailed experimental protocols relevant to its study.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites in plants with diverse and well-documented pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[][5] Isovitexin (apigenin-6-C-glucoside) is a C-glycosylflavone known to mitigate inflammatory responses and oxidative stress by modulating key signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1.[1][6][7] Its glycosidic derivative, this compound, is believed to share or possess enhanced activities. The primary mechanism underpinning its therapeutic potential appears to be the suppression of inflammatory mediators, which is a critical pathological factor in both neurodegenerative diseases and diabetes mellitus.[8][9] This guide provides a technical overview of the current state of knowledge and the experimental basis for future research.

Anti-Diabetic Potential

The anti-diabetic effects of this compound are suggested by studies on extracts containing this compound, which demonstrate inhibitory action against key enzymes in glucose metabolism. The underlying mechanism is likely multifactorial, combining enzyme inhibition with anti-inflammatory activity.

Quantitative Data from Plant Extracts

Direct quantitative data for isolated this compound is not yet available in peer-reviewed literature. However, studies on polyphenol-rich extracts containing the compound provide valuable insights into its potential efficacy.

| Assay | Model System | Extract Source | Key Bioactive Components | Observed Effect (Quantitative) |

| α-Glucosidase Inhibition | In vitro enzymatic assay | Sugarcane Straw | This compound , Ferulic acid, Chlorogenic acid | 15–38% inhibition (for 1.25–5.00 mg/mL of extract)[2] |

| Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | In vitro enzymatic assay | Sugarcane Straw | This compound , Ferulic acid, Chlorogenic acid | 62–114% inhibition (for 0.31–5.00 mg/mL of extract)[2] |

Hypothesized Mechanism of Action

The anti-diabetic potential of this compound is likely mediated through two primary routes:

-

Inhibition of Carbohydrate Digesting Enzymes: By inhibiting α-glucosidase, the compound can slow the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[2] Inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion.[2]

-

Anti-inflammatory Action: Chronic low-grade inflammation is a hallmark of type 2 diabetes, contributing to insulin resistance. As detailed in the neuroprotection section, this compound is implicated in the downregulation of pro-inflammatory pathways (COX-1, COX-2, Prostaglandins), which may help improve insulin sensitivity.[8][9]

The diagram below illustrates the proposed anti-diabetic signaling pathways.

Neuroprotective Potential

Neuroinflammation and oxidative stress are key drivers in the pathogenesis of neurodegenerative diseases. The neuroprotective potential of this compound is strongly linked to its anti-inflammatory and antioxidant properties, largely inferred from the activities of its parent compound, isovitexin.

Quantitative Data from Plant Extracts

While specific data for the pure compound is lacking, a study on an oat plantlet extract containing this compound demonstrated significant anti-inflammatory effects.

| Assay | Model System | Extract Source | Key Bioactive Components | Observed Effect (Quantitative) |

| 6-keto Prostaglandin F1α Production Inhibition | In vitro model of keratinocyte inflammation | Rhealba® Oat Plantlet | This compound , Isoorientin-2''-O-arabinoside | -35% at 10 µg/mL of extract-57% at 30 µg/mL of extract[10][11][12] |

Note: The study authors attributed this specific activity primarily to isoorientin-2''-O-arabinoside within the extract.[11][12]

Hypothesized Mechanism of Action

The neuroprotective effects are likely conferred through two interconnected pathways:

-

Anti-inflammatory Action: The primary suggested mechanism is the inhibition of the arachidonic acid cascade. By downregulating COX-1 and COX-2 enzymes, this compound can reduce the synthesis of prostaglandins (B1171923) (like PGE2), which are potent mediators of inflammation in the central nervous system.[8][9]

-

Antioxidant Action (via Nrf2/HO-1): The aglycone, isovitexin, is a known activator of the Nrf2/HO-1 pathway.[1][6] This pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes that protect neurons from oxidative stress-induced damage and apoptosis. It is highly probable that this compound retains this crucial activity.

The diagram below outlines the proposed neuroprotective signaling cascade.

Experimental Protocols

The following are representative, detailed protocols for key assays relevant to the investigation of this compound. These are generalized methodologies and should be adapted based on specific experimental goals.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from an oxidative insult.

Protocol Details:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are seeded into 96-well plates at a density of 1x10⁴ cells/well and allowed to adhere for 24 hours.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO). Cells are incubated for 1-2 hours.

-

Induction of Toxicity: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) to a final concentration of 100 µM, is added to all wells except the negative control.

-

Incubation: The plates are incubated for an additional 24 hours.

-

MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Quantification: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (non-toxin-treated) cells.

In Vivo Anti-Diabetic Model (Streptozotocin-Induced)

This protocol outlines a standard animal model for evaluating anti-hyperglycemic agents.

Protocol Details:

-

Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week.

-

Induction of Diabetes: Animals are fasted overnight and then administered a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer (pH 4.5) at a dose of 55 mg/kg body weight. Control animals receive only the citrate buffer.

-

Confirmation of Diabetes: After 72 hours, blood is collected from the tail vein, and glucose levels are measured. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and selected for the study.

-

Treatment: Diabetic animals are divided into groups:

-

Diabetic Control (Vehicle)

-

Positive Control (e.g., Metformin, 50 mg/kg)

-

Test Group 1 (this compound, low dose, e.g., 10 mg/kg)

-

Test Group 2 (this compound, high dose, e.g., 25 mg/kg) The compound is administered orally once daily for 21-28 days.

-

-

Monitoring: Body weight and fasting blood glucose are monitored weekly.

-

Terminal Analysis: At the end of the treatment period, animals are sacrificed. Blood is collected for analysis of serum insulin, lipid profiles, and HbA1c. Pancreatic and liver tissues may be collected for histopathological examination and analysis of inflammatory and oxidative stress markers.

Conclusion and Future Directions

The available, albeit indirect, evidence strongly suggests that this compound holds significant promise as a dual-action therapeutic agent for neurodegenerative and diabetic conditions. Its potential is rooted in a potent anti-inflammatory mechanism, likely involving the inhibition of the COX pathway, and a hypothesized antioxidant activity via the Nrf2 pathway.

Future research must prioritize the following:

-

Isolation and In Vitro Validation: Studies using the purified compound are critically needed to determine precise IC50 values against α-glucosidase, DPP-IV, COX-1, and COX-2.

-

Cell-Based Mechanistic Studies: Elucidating the direct effects of the compound on the NF-κB and Nrf2 signaling pathways in relevant cell models (e.g., neurons, microglia, pancreatic β-cells) is essential.

-

In Vivo Efficacy: Preclinical studies in validated animal models of neurodegeneration (e.g., LPS-induced neuroinflammation) and diabetes (STZ-induced) are required to confirm the therapeutic potential of the isolated compound.

By addressing these gaps, the scientific community can fully unlock the potential of this compound for future drug development.

References

- 1. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ciencia.ucp.pt [ciencia.ucp.pt]

- 3. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways [ijbs.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Rhealba® oat plantlet extract: evidence of protein-free content and assessment of regulatory activity on immune inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

An In-depth Technical Guide to Isovitexin 2''-O-arabinoside in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635) 2''-O-arabinoside is a flavonoid glycoside found in a variety of plants, some of which have a long history of use in traditional medicine. This document provides a comprehensive technical overview of its chemical properties, traditional applications, and modern pharmacological findings, with a focus on its antioxidant and anti-inflammatory activities. Flavonoids, including derivatives of isovitexin, are known for a range of health-promoting properties, such as antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1]

This compound is notably present in plants from the Poaceae family, including bamboo leaves, rice bran, and oats, as well as in the Chinese medicinal herb from the Vaccaria genus.[2][3] Its presence in these traditionally used plants suggests a potential role in their therapeutic effects, which modern research is beginning to elucidate.

Pharmacological Activities and Mechanism of Action

Current research indicates that isovitexin 2''-O-arabinoside possesses significant antioxidant and anti-inflammatory properties. These activities are central to its potential therapeutic applications and are explored in detail below.

Antioxidant Activity

While specific quantitative data for the pure compound is limited, extracts rich in this compound have demonstrated notable antioxidant effects. For instance, an extract from Tamarindus indica leaves, containing 13.9% this compound as the second most abundant compound, showed potent free radical scavenging activity.[4]

Table 1: Antioxidant Activity of an this compound-Containing Extract

| Assay | Source Material | Key Compound Present | Result (IC50) |

| DPPH Radical Scavenging | Tamarindus indica Leaf Extract | This compound (13.9%) | 15.5 µg/mL[4] |

Note: The reported IC50 value is for a complex plant extract and not the purified compound. This value indicates strong antioxidant potential and warrants further investigation of the pure compound's activity.

Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects through multiple mechanisms. Studies indicate it can downregulate the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) mRNA in macrophages.[5][6] This, in turn, inhibits the production of prostaglandin (B15479496) E2, a key mediator of inflammation.[5][6] The compound's ability to inhibit prostaglandin synthesis is a likely contributor to its anti-inflammatory properties.

The anti-inflammatory actions of this compound are mediated through the modulation of key signaling pathways. It has been observed to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical in the inflammatory response.[5][6]

The NF-κB pathway is a primary regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2. This compound is suggested to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

The MAPK signaling pathway, including kinases like p38, is also involved in the cellular stress response and inflammation. By modulating this pathway, this compound can further regulate the production of inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key assays relevant to the investigation of this compound's biological activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

-

Prepare a 0.04 mg/mL solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare a series of concentrations of ascorbic acid in methanol to serve as a positive control.

-

-

Assay:

-

In a 96-well plate, add 200 µL of the DPPH solution to each well.

-

Add 20 µL of the various concentrations of the test compound or ascorbic acid to the respective wells.

-

For the blank, add 20 µL of methanol to the DPPH solution.

-

-

Incubation and Measurement:

-